molecular formula C10H7BrFN B13139699 5-Bromo-8-fluoro-3-methylisoquinoline

5-Bromo-8-fluoro-3-methylisoquinoline

Cat. No.: B13139699
M. Wt: 240.07 g/mol
InChI Key: YEZLJEABDUOVJN-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoro-3-methylisoquinoline typically involves the following steps:

    Fluorination: The fluorine atom at the 8-position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group at the 3-position can be introduced using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, fluorination, and methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoro-3-methylisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Chlorine or iodine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: 5-Chloro-8-fluoro-3-methylisoquinoline, 5-Iodo-8-fluoro-3-methylisoquinoline.

    Oxidation Products: this compound N-oxide.

    Reduction Products: 5-Bromo-8-fluoro-3-methyl-1,2-dihydroisoquinoline.

Scientific Research Applications

5-Bromo-8-fluoro-3-methylisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of enzymes and receptors involved in various biological pathways.

    Medicine: Explored for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.

    Industry: Used in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoro-3-methylisoquinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-8-methylquinoline: Similar structure but lacks the fluorine atom, which may result in different reactivity and biological activity.

    5-Bromo-8-fluoroquinoline: Similar structure but lacks the methyl group, which may affect its chemical properties and applications.

    8-Fluoro-3-methylisoquinoline:

Uniqueness

5-Bromo-8-fluoro-3-methylisoquinoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these substituents allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

5-Bromo-8-fluoro-3-methylisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and antibacterial properties. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the isoquinoline scaffold. These halogen atoms enhance the compound's reactivity and biological activity compared to similar compounds without these substitutions. The unique combination of these elements allows for a wide range of chemical modifications, making it a valuable candidate for further research.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been observed to affect the expression of proteins involved in apoptosis pathways, such as Bcl-2 and caspases.
  • Mechanism of Action : The compound may interact with specific molecular targets such as kinases involved in signaling pathways critical for cancer cell survival. This interaction can lead to the inhibition of tumor growth and metastasis.

Antiviral Activity

This compound has also been explored for its antiviral properties , particularly against viral infections:

  • Inhibition of Viral Replication : Preliminary studies suggest that this compound can inhibit the replication of certain viruses by interfering with viral enzymes or host cell receptors necessary for viral entry and replication.
  • Targeting Viral Enzymes : The compound's ability to bind to viral enzymes suggests potential as a therapeutic agent against viral diseases, although further studies are needed to elucidate its efficacy and safety.

Antibacterial Activity

The antibacterial properties of this compound have been documented in various studies:

  • Broad-Spectrum Activity : It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access and catalytic function.
  • Receptor Modulation : It may modulate receptor activity involved in signal transduction pathways, affecting cellular responses and processes.
  • Nucleic Acid Interactions : There is potential for the compound to interact with nucleic acids, influencing gene expression and replication processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
5-Bromo-8-fluoroquinolineLacks methyl groupModerate antibacterial activity
5-Bromo-8-methylquinolineLacks fluorine atomLimited anticancer properties
8-Fluoro-3-methylisoquinolineLacks bromine atomWeaker overall biological activity

The presence of both bromine and fluorine in this compound enhances its reactivity and biological profile compared to these analogs.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Anticancer Study : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent anticancer activity.
  • Antiviral Evaluation : In vitro testing against viral strains revealed that the compound inhibited viral replication by targeting specific viral enzymes, showcasing its potential as an antiviral agent.

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

5-bromo-8-fluoro-3-methylisoquinoline

InChI

InChI=1S/C10H7BrFN/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3

InChI Key

YEZLJEABDUOVJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=N1)F)Br

Origin of Product

United States

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